molecular formula C21H29N3O3 B2366115 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-66-1

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2366115
CAS No.: 2034317-66-1
M. Wt: 371.481
InChI Key: OUJFBHOPDHGACA-UHFFFAOYSA-N
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Description

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that combines an azetidine ring with an imidazolidine-2,4-dione moiety, making it a subject of study for various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be targeted by nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylbenzoyl chloride
  • Azetidine
  • Imidazolidine-2,4-dione

Uniqueness

What sets 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione apart from similar compounds is its unique combination of structural features. The presence of both the azetidine ring and the imidazolidine-2,4-dione moiety provides it with distinct chemical and biological properties that are not observed in its individual components .

Properties

IUPAC Name

3-[1-(3,5-ditert-butylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-20(2,3)14-7-13(8-15(9-14)21(4,5)6)18(26)23-11-16(12-23)24-17(25)10-22-19(24)27/h7-9,16H,10-12H2,1-6H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJFBHOPDHGACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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